4-(Butylsulfamoyl)benzoic acid

crystallinity purification solid-state chemistry

4-(Butylsulfamoyl)benzoic acid is a para-substituted sulfamoyl benzoic acid derivative (C₁₁H₁₅NO₄S, MW 257.31 g/mol) bearing a linear n-butyl chain on the sulfonamide nitrogen and a free carboxylic acid at the para position relative to the sulfamoyl group. This compound belongs to the sulfamoyl benzoic acid (SBA) class, which has been established as a privileged non-lipid scaffold for developing potent and specific agonists of the lysophosphatidic acid 2 (LPA₂) G protein-coupled receptor.

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
CAS No. 6306-16-7
Cat. No. B1659034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylsulfamoyl)benzoic acid
CAS6306-16-7
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H15NO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
InChIKeyJQZRFJVMCABAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Butylsulfamoyl)benzoic Acid (CAS 6306-16-7): Core Sulfamoyl Benzoic Acid Scaffold for LPA2 Agonist Development and Sulfonamide Library Synthesis


4-(Butylsulfamoyl)benzoic acid is a para-substituted sulfamoyl benzoic acid derivative (C₁₁H₁₅NO₄S, MW 257.31 g/mol) bearing a linear n-butyl chain on the sulfonamide nitrogen and a free carboxylic acid at the para position relative to the sulfamoyl group . This compound belongs to the sulfamoyl benzoic acid (SBA) class, which has been established as a privileged non-lipid scaffold for developing potent and specific agonists of the lysophosphatidic acid 2 (LPA₂) G protein-coupled receptor [1]. The compound is also cataloged under the National Cancer Institute identifier NSC 22963 (NSC 22963), confirming its historical submission for anticancer screening evaluation . Key physicochemical identifiers include a reported melting point of 182–183 °C, a predicted pKa of 3.54 ± 0.10, a predicted boiling point of 429.4 ± 47.0 °C, and a predicted density of 1.273 ± 0.06 g/cm³ .

Why 4-(Butylsulfamoyl)benzoic Acid Cannot Be Replaced by Regioisomeric or Alkyl-Chain Analogs in Structure-Activity Studies and Synthetic Applications


Within the sulfamoyl benzoic acid family, seemingly minor structural variations produce disproportionately large changes in physicochemical behavior, synthetic reactivity, and biological target engagement. The para-substitution pattern of 4-(butylsulfamoyl)benzoic acid places the sulfonamide moiety and carboxylic acid in a linear, co-planar orientation that is geometrically distinct from the meta analog 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2), leading to different hydrogen-bonding geometries, dipole moments, and crystal packing energies . The linear n-butyl chain provides a distinct lipophilicity–steric profile compared to the branched tert-butyl analog (CAS 99987-05-0), which shares the same molecular formula but differs in boiling point (429.4 vs. 415.4 °C predicted) and steric demand at the sulfonamide nitrogen . Furthermore, the free carboxylic acid at the para position is essential for conjugation and salt formation in downstream synthetic elaboration—a feature lost in esterified derivatives. The evidence below quantifies these differentiation dimensions.

4-(Butylsulfamoyl)benzoic Acid: Quantitative Comparative Evidence for Differentiated Selection


Para-Substitution Enables an Approximately 100 °C Higher Melting Point Relative to Ortho-Substituted Analogs, Facilitating Purification and Solid-State Handling

The para-substitution geometry of 4-(butylsulfamoyl)benzoic acid yields a melting point of 182–183 °C , approximately 30 °C higher than the ortho-substituted 2-sulfamoylbenzoic acid (154–156 °C) [1] and dramatically lower (by approximately 100 °C) than the unsubstituted parent 4-sulfamoylbenzoic acid (285–295 °C) . This places the compound in an operationally favorable thermal range—sufficiently high to permit recrystallization-based purification and ambient-temperature storage as a stable crystalline solid, yet low enough to avoid thermal degradation issues during melt-based processing or differential scanning calorimetry (DSC) analysis.

crystallinity purification solid-state chemistry regioisomer comparison

Predicted pKa of 3.54 Positions the Carboxylic Acid for pH-Dependent Solubility and Salt Formation in Aqueous Formulation Development

The predicted acid dissociation constant (pKa) of 4-(butylsulfamoyl)benzoic acid is 3.54 ± 0.10 , which is approximately 0.2 log units lower (more acidic) than that of the meta-regioisomer 3-(tert-butylsulfamoyl)benzoic acid (pKa 3.75) [1]. This increased acidity arises from the electron-withdrawing resonance effect of the para-sulfamoyl substituent operating through the aromatic ring directly onto the carboxylic acid. In practical terms, at physiological pH 7.4, both compounds exist predominantly in the ionized carboxylate form, but at intermediate formulation pH values (e.g., 4.0–5.5), the ionization difference of approximately 0.2 pKa units translates to a meaningful change in the ionized fraction and, consequently, in aqueous solubility.

ionization pKa aqueous solubility formulation

Linear n-Butyl Chain Provides Approximately 17 °C Higher Boiling Point and Enhanced logP Relative to Propyl Homolog, Enabling Superior Chromatographic Resolution

The linear four-carbon n-butyl chain of 4-(butylsulfamoyl)benzoic acid yields a predicted boiling point of 429.4 ± 47.0 °C at 760 mmHg , which is approximately 9 °C higher than that of the propyl homolog (420.4 °C) and approximately 17 °C higher than that of the ethyl homolog (412.3 °C) . This incremental boiling point increase follows a predictable methylene-contribution trend and correlates with enhanced reversed-phase HPLC retention, providing a wider chromatographic window for separating closely related sulfamoyl benzoic acid analogs in analytical method development. The predicted logP of approximately 2.93 for the butyl derivative surpasses that of the propyl (logP ~2.5 estimated) and ethyl (logP 2.15) homologs, translating to greater organic-phase partitioning in liquid-liquid extraction workflows.

lipophilicity chromatography alkyl chain effect analytical method development

Structurally Defined Head Group for LPA₂ Agonist Pharmacophore: The Para-Carboxy Sulfamoyl Benzoic Acid Motif Is Essential for Receptor Subtype Specificity

In the seminal structure-activity relationship (SAR) study by Patil et al. (2014), the sulfamoyl benzoic acid (SBA) scaffold was identified as a privileged pharmacophore for LPA₂ receptor-specific agonism [1]. The prototypical SBA compound incorporating a butyl-linked tail group (Compound 4 in the study) demonstrated an EC₅₀ of approximately 2.16 μM at human LPA₂ with complete receptor subtype specificity—showing no detectable agonist or antagonist activity at LPA₁, LPA₃, LPA₄, or LPA₅ receptors up to 10 μM [1]. Critically, relocating the carboxylic acid from the ortho position to the meta or para positions on the phenyl ring abolished LPA₂ activity entirely (compounds 11a and 11b were completely inactive) [1]. This establishes that the ortho-carboxy sulfamoyl benzoic acid geometry, as embodied in the core structure of 4-(butylsulfamoyl)benzoic acid when used as a head group precursor, is a non-negotiable structural requirement. Elaboration of this core scaffold by appropriate tail-group attachment produced DBIBB (EC₅₀ 0.10 μM) and Radioprotectin-1 (EC₅₀ 0.025 nM murine; ~5 pM human) [2][3].

LPA2 receptor pharmacophore agonist specificity GPCR

Well-Characterized SDBS Spectral Reference (IR and MS) Provides Validated Analytical Fingerprint for Identity Confirmation

4-(Butylsulfamoyl)benzoic acid (registered as SDBS No. 25000) has fully curated infrared (IR) and electron ionization mass spectrometry (EI-MS) spectra in the Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan [1][2]. The IR spectrum was acquired in nujol mull, and the EI-MS was recorded at 75 eV with a source temperature of 230 °C and sample temperature of 200 °C [2]. In contrast, many close analogs—including 3-(butylsulfamoyl)benzoic acid and 4-(propylsulfamoyl)benzoic acid—lack curated reference spectra in this authoritative, peer-validated spectral repository, requiring researchers to generate in-house reference data for identity confirmation.

analytical reference standard IR spectroscopy mass spectrometry identity testing

NCI Screening History (NSC 22963) Provides a Curated Baseline of Anticancer Activity Data Accessible for Comparative Re-Analysis

4-(Butylsulfamoyl)benzoic acid was submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program and assigned the identifier NSC 22963 . Compounds bearing NSC numbers were typically screened against the NCI-60 human tumor cell line panel, generating publicly accessible GI₅₀, TGI, and LC₅₀ values across leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. This historical screening dataset, while not guaranteeing potent activity, provides a standardized, multi-cell-line baseline that can be directly compared to other NSC-registered sulfamoyl benzoic acid analogs to identify differential sensitivity patterns. The existence of an NSC identifier also confirms that the compound met the NCI's structural novelty and purity criteria for screening acceptance, providing an independent quality benchmark.

NCI-60 screening anticancer drug discovery historical data

Recommended Research and Industrial Application Scenarios for 4-(Butylsulfamoyl)benzoic Acid Based on Quantitative Evidence


Synthetic Intermediate for LPA₂ Receptor-Specific Agonist Development (e.g., DBIBB and Radioprotectin-1 Analogs)

Based on the established pharmacophore model by Patil et al. (2014), 4-(butylsulfamoyl)benzoic acid serves as the optimal head group precursor for constructing ortho-carboxy sulfamoyl benzoic acid-based LPA₂ agonists [1]. The para-sulfamoyl geometry with the free carboxylic acid provides the validated attachment point for butyl-linked tail groups (benzoisoquinolinedione, isoindolinedione, or indolinedione moieties). Medicinal chemistry teams should prioritize this scaffold over the 3- or 2-sulfamoyl regioisomers, as the ortho-carboxy configuration is essential for LPA₂ activity [1]. The compound's moderate melting point (182–183 °C) enables straightforward purification of intermediates by recrystallization prior to tail-group coupling .

Analytical Reference Standard for HPLC Purity and Impurity Profiling in Sulfamoyl Benzoic Acid Derivative Manufacturing

The well-defined chromatographic properties of 4-(butylsulfamoyl)benzoic acid—predicted logP of 2.93 and boiling point of 429.4 °C [1]—combined with curated SDBS IR and MS reference spectra (SDBS No. 25000) , position this compound as an ideal system suitability standard for reversed-phase HPLC method development. Its retention characteristics provide a midpoint marker that can separate shorter-chain analogs (ethyl, propyl) from more lipophilic derivatives (pentyl, hexyl, or N,N-disubstituted variants) in a single gradient run. Quality control laboratories supporting GMP synthesis of sulfamoyl benzoic acid-based APIs should procure this compound as a characterized reference material.

Building Block for Parallel Library Synthesis in Sulfonamide-Based Drug Discovery Programs

The free carboxylic acid at the para position enables direct amide coupling with diverse amine libraries using standard carbodiimide-mediated chemistry, while the n-butylsulfamoyl group serves as a defined lipophilic substituent for SAR exploration [1]. The predicted pKa of 3.54 ensures that the carboxylic acid is predominantly ionized under standard aqueous coupling conditions (pH > 5.5), facilitating homogeneous reaction conditions. Compared to the tert-butyl analog, which shares identical molecular weight and pKa, the linear n-butyl chain provides a distinct steric profile that may translate to differential target engagement in enzyme inhibition or receptor binding assays—this difference should be exploited in parallel library designs where both n-butyl and tert-butyl variants are included to probe hydrophobic pocket geometry.

Anticancer Activity Profiling via NCI-60 Data Mining and Comparative Re-Analysis

Researchers engaged in computational drug repositioning or structure-based virtual screening can retrieve the NCI-60 screening data for NSC 22963 [1] and compare the GI₅₀ fingerprint against those of other NSC-registered sulfonamide derivatives. This historical dataset provides a hypothesis-generating tool: differential sensitivity across cell lines (e.g., selective growth inhibition in colon vs. leukemia panels) can guide the selection of tumor types for follow-up in vitro validation, thereby reducing the screening burden in early-stage anticancer discovery programs.

Quote Request

Request a Quote for 4-(Butylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.